molecular formula C8H16ClNO B2787408 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride CAS No. 2445784-89-2

3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride

Cat. No. B2787408
CAS RN: 2445784-89-2
M. Wt: 177.67
InChI Key: BRUHJLFQIRFZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic compound that is synthesized through a specific method. In

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride is not fully understood, but research suggests that it may interact with specific receptors in the brain and other tissues. This interaction may result in changes to cellular signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects. These effects include inhibition of cancer cell growth, modulation of neurotransmitter release in the brain, and potential anti-inflammatory effects. Further research is needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

The synthesis method for 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride has been optimized for high yield and purity, making it suitable for use in lab experiments. Additionally, the compound has shown potential activity against cancer cells and neurological disorders, making it a promising candidate for further research. However, the compound's mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several potential future directions for research on 3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride. One potential avenue is further exploration of its activity against cancer cells, with a focus on identifying specific mechanisms of action and potential therapeutic applications. Additionally, research into the compound's potential use as a treatment for neurological disorders such as Alzheimer's disease could be a promising area of investigation. Finally, further optimization of the synthesis method could lead to increased yield and purity, making the compound more accessible for research purposes.

Synthesis Methods

3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride is synthesized through a specific method that involves the reaction of a pyridine derivative with a cyclic ketone. The reaction is catalyzed by an acid, typically hydrochloric acid, and results in the formation of the desired compound. This synthesis method has been optimized for high yield and purity, making it suitable for research purposes.

Scientific Research Applications

3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride has potential applications in scientific research due to its unique chemical properties. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer research. Additionally, its ability to interact with specific receptors in the brain has led to research into its potential use as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-3-9-5-7-2-4-10-6-8(1)7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUHJLFQIRFZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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